![molecular formula C9H12O3 B1295291 Ethyl-2,5-Dimethylfuran-3-carboxylat CAS No. 29113-63-1](/img/structure/B1295291.png)
Ethyl-2,5-Dimethylfuran-3-carboxylat
Übersicht
Beschreibung
Ethyl 2,5-dimethylfuran-3-carboxylate is a chemical compound that is part of a broader class of organic compounds known as furans. These compounds contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The specific structure of ethyl 2,5-dimethylfuran-3-carboxylate includes additional functional groups such as the ethyl ester group and methyl groups at the 2 and 5 positions on the furan ring.
Synthesis Analysis
The synthesis of related furan compounds involves various chemical reactions. For instance, the acidic condensation of 2,4-dimethylfuran with acetaldehyde can lead to the formation of compounds like 2,2′-ethylidenebis[3,5-dimethylfuran] . This compound can further react with methyl bromopropynoate to produce an adduct, which can undergo a series of reactions including hydroboration, alcohol protection, methanolysis, reduction, and oxidative cleavage to yield complex molecules with multiple stereogenic centers .
Molecular Structure Analysis
The molecular structure of furan derivatives can be quite complex, with multiple stereogenic centers and substituents that influence their three-dimensional conformation. For example, the synthesis process described in paper leads to the creation of a molecule with six contiguous stereogenic centers, which is indicative of the intricate molecular architecture that can be achieved with furan derivatives.
Chemical Reactions Analysis
Furan compounds can participate in a variety of chemical reactions. The synthesis pathway mentioned involves reactions such as regio- and stereoselective hydroboration, methanolysis, reduction, and SN2′ type reactions . These reactions are crucial for constructing the complex molecular architecture of the final product and for introducing various functional groups at specific positions on the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives can be influenced by their molecular structure. For instance, the presence of carboxyl groups in compounds like 2-(5,7-dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid can lead to the formation of intermolecular hydrogen bonds, which can further affect the crystal structure and packing of the molecules . Additionally, the presence of substituents such as the methylsulfanyl group can contribute to the overall reactivity and stability of the compound.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Ethyl-2,5-Dimethylfuran-3-carboxylat (DMFEC) ist eine Verbindung, die in der pharmazeutischen Forschung von Interesse ist, da sie das Potenzial als Baustein für verschiedene biologisch aktive Moleküle besitzt. Seine Furanringstruktur ist ein häufiges Motiv in vielen Naturprodukten und Pharmazeutika, was es zu einem wertvollen Vorläufer bei der Synthese komplexer Moleküle macht .
Landwirtschaft
In der Landwirtschaft kann DMFEC bei der Synthese von Agrochemikalien eingesetzt werden. Seine Derivate können als Zwischenprodukte bei der Herstellung von Verbindungen mit potenziellen herbiziden oder pestiziden Aktivitäten dienen .
Materialwissenschaften
DMFEC wird auch in der Materialwissenschaft untersucht, insbesondere bei der Entwicklung von biobasierten Polymeren. Sein Furan-Kern kann polymerisiert oder copolymerisiert werden, um Materialien mit wünschenswerten thermischen und mechanischen Eigenschaften zu erzeugen .
Wirkmechanismus
Target of Action
Ethyl 2,5-dimethylfuran-3-carboxylate is a furan platform chemical . Furan platform chemicals (FPCs) are derived from biomass and are used in the chemical industry as alternatives to traditional resources such as crude oil . .
Mode of Action
Furan derivatives are known for their reactivity, which makes them useful in the synthesis of new fuels and polymer precursors .
Biochemical Pathways
Furan derivatives are known to be involved in a variety of reactions, leading to the synthesis of a wide range of compounds .
Pharmacokinetics
It’s worth noting that the compound has a high gastrointestinal absorption and is bbb permeant .
Result of Action
As a furan derivative, it is likely involved in various chemical reactions, contributing to the synthesis of a wide range of compounds .
Action Environment
It’s worth noting that furan derivatives are part of a broader shift in the chemical industry towards the use of biomass as an alternative to traditional resources such as crude oil .
Biochemische Analyse
Biochemical Properties
Ethyl 2,5-dimethylfuran-3-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the oxidation of Ethyl 2,5-dimethylfuran-3-carboxylate, leading to the formation of more reactive intermediates .
Cellular Effects
Ethyl 2,5-dimethylfuran-3-carboxylate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, Ethyl 2,5-dimethylfuran-3-carboxylate can impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of Ethyl 2,5-dimethylfuran-3-carboxylate involves its interaction with specific biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. For instance, Ethyl 2,5-dimethylfuran-3-carboxylate has been shown to inhibit certain enzymes involved in the biosynthesis of fatty acids. This inhibition occurs through the binding of Ethyl 2,5-dimethylfuran-3-carboxylate to the active site of the enzyme, preventing the substrate from binding .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2,5-dimethylfuran-3-carboxylate have been studied over time. It has been found to be relatively stable under standard laboratory conditions. Over extended periods, Ethyl 2,5-dimethylfuran-3-carboxylate can undergo degradation, leading to the formation of various by-products. Long-term studies have shown that Ethyl 2,5-dimethylfuran-3-carboxylate can have sustained effects on cellular function, particularly in terms of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of Ethyl 2,5-dimethylfuran-3-carboxylate vary with different dosages in animal models. At low doses, it has been observed to have minimal impact on physiological functions. At higher doses, Ethyl 2,5-dimethylfuran-3-carboxylate can exhibit toxic effects, including liver and kidney damage. Threshold effects have been noted, where a certain dosage level leads to a significant increase in adverse effects.
Metabolic Pathways
Ethyl 2,5-dimethylfuran-3-carboxylate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The interaction of Ethyl 2,5-dimethylfuran-3-carboxylate with cofactors such as NADPH is crucial for its metabolism .
Transport and Distribution
Within cells and tissues, Ethyl 2,5-dimethylfuran-3-carboxylate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of Ethyl 2,5-dimethylfuran-3-carboxylate across cellular membranes, ensuring its proper localization and accumulation. The distribution of Ethyl 2,5-dimethylfuran-3-carboxylate can influence its activity and function within different cellular compartments .
Subcellular Localization
Ethyl 2,5-dimethylfuran-3-carboxylate is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be affected by its localization, as certain enzymes and biomolecules are compartment-specific. Post-translational modifications and targeting signals play a role in directing Ethyl 2,5-dimethylfuran-3-carboxylate to specific organelles, where it can exert its biochemical effects .
Eigenschaften
IUPAC Name |
ethyl 2,5-dimethylfuran-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-4-11-9(10)8-5-6(2)12-7(8)3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYLSCDHFCSDRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183367 | |
Record name | 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29113-63-1 | |
Record name | 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029113631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.